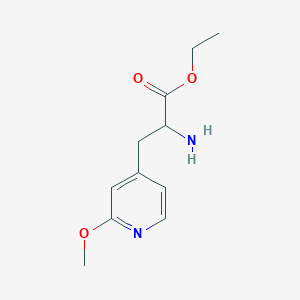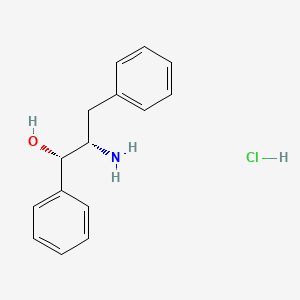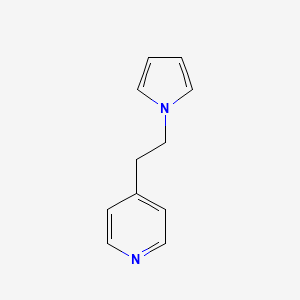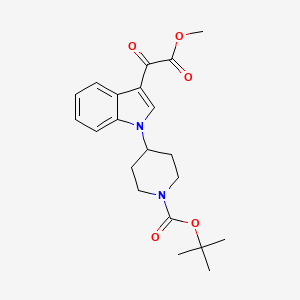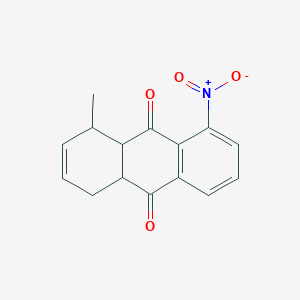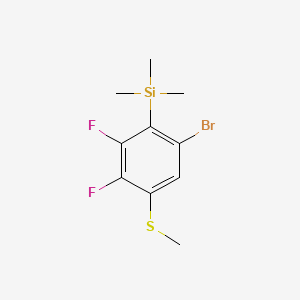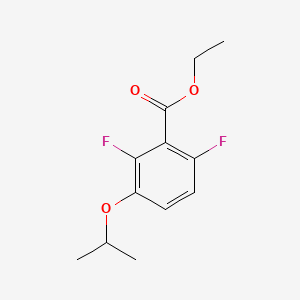
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.1 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.
Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.
Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-(3-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
2,2-Dichloro-1-(3-chloro-2-ethoxyphenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12Cl2O2 |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3 |
Clé InChI |
HXCOACLLXVVMJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


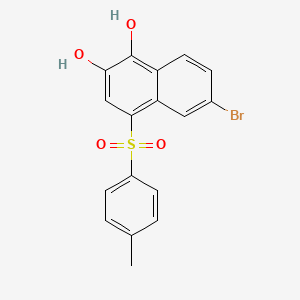

![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
